molecular formula C28H36N2O6S B12747391 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate CAS No. 153804-52-5

8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate

Cat. No.: B12747391
CAS No.: 153804-52-5
M. Wt: 528.7 g/mol
InChI Key: SOGCBACRRQACFZ-WLHGVMLRSA-N
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Description

8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate is a complex organic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with various receptors in the body, making it a candidate for research in pharmacology and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate typically involves multiple steps. The initial step often includes the formation of the piperazine derivative, which is then reacted with a thiochroman derivative under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate various physiological responses, making it a potential candidate for treating conditions like hypertension and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpropyl)oxy)thiochroman fumarate apart is its unique chemical structure, which allows for specific interactions with alpha1-adrenergic receptors. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds.

Properties

CAS No.

153804-52-5

Molecular Formula

C28H36N2O6S

Molecular Weight

528.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methylpropyl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C24H32N2O2S.C4H4O4/c1-19(18-28-23-11-5-7-20-8-6-16-29-24(20)23)17-25-12-14-26(15-13-25)21-9-3-4-10-22(21)27-2;5-3(6)1-2-4(7)8/h3-5,7,9-11,19H,6,8,12-18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SOGCBACRRQACFZ-WLHGVMLRSA-N

Isomeric SMILES

CC(CN1CCN(CC1)C2=CC=CC=C2OC)COC3=CC=CC4=C3SCCC4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=C2OC)COC3=CC=CC4=C3SCCC4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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